molecular formula C13H14ClN3O4S2 B1245038 Pyridinium, 3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-(2-thienyl)ethyl)-, chloride CAS No. 357625-50-4

Pyridinium, 3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-(2-thienyl)ethyl)-, chloride

Cat. No.: B1245038
CAS No.: 357625-50-4
M. Wt: 375.9 g/mol
InChI Key: QWXKHFBZAGOZJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRC-4186 involves multiple steps, starting with the preparation of the pyridinium core. The key steps include:

    Formation of the pyridinium core: This involves the reaction of a suitable pyridine derivative with an appropriate electrophile.

    Introduction of the thienyl group: This step involves the coupling of the pyridinium core with a thienyl derivative under specific conditions.

    Attachment of the methylsulfonyl hydrazino group: This step involves the reaction of the intermediate with a methylsulfonyl hydrazine derivative.

Industrial Production Methods

Industrial production of TRC-4186 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

TRC-4186 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: TRC-4186 can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

TRC-4186 has several scientific research applications, including:

Mechanism of Action

TRC-4186 exerts its effects by breaking down advanced glycation end-products (AGEs) that accumulate in tissues. AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. TRC-4186 targets these AGEs and breaks the cross-links, thereby reducing their pro-inflammatory, pro-oxidative, and pro-coagulant effects. This helps in improving endothelial and myocardial function and reducing the accumulation of AGEs in tissues .

Comparison with Similar Compounds

Similar Compounds

    Alagebrium (ALT-711): Another AGE breaker that was developed earlier but showed limited success in clinical trials.

    Pyridoxamine: A compound that inhibits the formation of AGEs and has shown potential in reducing diabetic complications.

Uniqueness of TRC-4186

TRC-4186 is unique in its ability to effectively break down AGEs and improve endothelial and myocardial function. Unlike some other AGE breakers, TRC-4186 has shown promising results in both preclinical and clinical studies, making it a potential candidate for the treatment of diabetic complications .

Properties

CAS No.

357625-50-4

Molecular Formula

C13H14ClN3O4S2

Molecular Weight

375.9 g/mol

IUPAC Name

N'-methylsulfonyl-1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-3-carbohydrazide;chloride

InChI

InChI=1S/C13H13N3O4S2.ClH/c1-22(19,20)15-14-13(18)10-4-2-6-16(8-10)9-11(17)12-5-3-7-21-12;/h2-8,15H,9H2,1H3;1H

InChI Key

QWXKHFBZAGOZJM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NNC(=O)C1=C[N+](=CC=C1)CC(=O)C2=CC=CS2.[Cl-]

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=C[N+](=CC=C1)CC(=O)C2=CC=CS2.[Cl-]

Synonyms

3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-thienylethyl)pyridinium
3-((2-(methylsulfonyl)hydrazino)carbonyl)-1-(2-oxo-2-thienylethyl)pyridinium chloride
TRC 4186
TRC-4186
TRC4186

Origin of Product

United States

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